N-(4-Amino-2-methylphenyl)-4-butoxybenzamide
CAS No.: 1016828-31-1
Cat. No.: VC8036713
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016828-31-1 |
---|---|
Molecular Formula | C18H22N2O2 |
Molecular Weight | 298.4 g/mol |
IUPAC Name | N-(4-amino-2-methylphenyl)-4-butoxybenzamide |
Standard InChI | InChI=1S/C18H22N2O2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) |
Standard InChI Key | AQDIMXJWSPLRCK-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C |
Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Amino-2-methylphenyl)-4-butoxybenzamide consists of two aromatic rings connected via an amide bond (Figure 1):
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Benzamide moiety: A benzene ring substituted with a butoxy group (-OC₄H₉) at the para position.
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Aniline derivative: A 4-amino-2-methylphenyl group, where the amino (-NH₂) and methyl (-CH₃) groups occupy the para and ortho positions, respectively.
The planar arrangement of the conjugated aromatic system facilitates π-π interactions, which are critical for binding biological targets .
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a nucleophilic acyl substitution reaction between 4-butoxybenzoyl chloride and 4-amino-2-methylaniline in the presence of a base (e.g., triethylamine) :
Table 2: Optimized Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | Dichloromethane | Maximizes solubility of reactants |
Temperature | 0–5°C | Minimizes side reactions |
Molar Ratio | 1:1 (acyl chloride:amine) | Prevents over-acylation |
Reaction Time | 4–6 hours | Ensures completion |
Post-Synthesis Modifications
The amino and amide groups enable further functionalization:
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Acylation: Reaction with acetyl chloride to protect the -NH₂ group.
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Suzuki Coupling: Introduction of aryl groups via palladium catalysis.
Applications in Research and Industry
Pharmaceutical Research
N-(4-Amino-2-methylphenyl)-4-butoxybenzamide serves as a precursor in developing kinase inhibitors and antimicrobial agents. Its planar structure allows intercalation into DNA or enzyme active sites .
Target | Mechanism of Action | Current Status |
---|---|---|
Tyrosine Kinases | Competitive ATP inhibition | Preclinical |
Bacterial Gyrase | DNA replication interference | In vitro |
Material Science
The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Preliminary studies show charge mobility of 0.1–0.5 cm²/V·s in thin-film transistors.
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